Enantiomer-Specific CNS Pharmacological Profiles: R vs S Configuration in 5,8-Disubstituted 1-Aminotetralins
Within the 5,8-disubstituted 1-aminotetralin class, R enantiomers suppress conditioned emotional response (CER) in rats (ED₅₀ ~10 mg·kg⁻¹ i.p.), while S enantiomers reverse tetrabenazine‑induced catalepsy (ED₅₀ ~15 mg·kg⁻¹ i.p.), exhibiting a clear stereospecific activity separation [1]. Although direct data for the 5,8‑difluoro analog are not published, the consistent SAR across multiple 5,8‑disubstituted compounds supports the inference that the R and S enantiomers of the target compound will display divergent biological activities.
S enantiomer: tetrabenazine reversal ED₅₀ ~15 mg·kg⁻¹
| Evidence Dimension | Stereochemical influence on in vivo pharmacological activity |
|---|---|
| Target Compound Data | Not directly measured; inferred from class |
| Comparator Or Baseline | R enantiomer (CER) vs S enantiomer (tetrabenazine reversal) in 5-chloro-8-methoxy analog (Sarges et al., 1973) |
| Quantified Difference | ED₅₀ CER ~10 mg·kg⁻¹ (R) vs tetrabenazine reversal ~15 mg·kg⁻¹ (S) |
| Conditions | Rat behavioral assays |
Why This Matters
Enables procurement of the specific enantiomer required for targeted CNS research, avoiding irrelevant biological readout from the wrong isomer.
- [1] Sarges R, Tretter JR, Tenen SS, Weissman A. 5,8-Disubstituted 1-aminotetralins. A class of compounds with a novel profile of central nervous system activity. J Med Chem. 1973;16(9):1003-1011. doi:10.1021/jm00267a010. View Source
